Cas no 2227913-80-4 ((1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol)

(1R)-3-Amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol is a chiral indole derivative featuring a bromo-substituted indole core and an amino alcohol functional group. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the 3-bromo and 1-methyl groups enhances its reactivity in cross-coupling reactions, while the amino alcohol moiety offers versatility as a building block for bioactive compounds. This compound is particularly useful in medicinal chemistry for the development of indole-based therapeutics, owing to its structural rigidity and potential for further functionalization. Its well-defined stereochemistry and synthetic utility make it a preferred intermediate in targeted drug discovery.
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol structure
2227913-80-4 structure
Product Name:(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol
CAS No:2227913-80-4
MF:C12H15BrN2O
MW:283.164302110672
CID:5760826
PubChem ID:165979134
Update Time:2025-06-15

(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol
    • EN300-1921568
    • 2227913-80-4
    • Inchi: 1S/C12H15BrN2O/c1-15-9-5-3-2-4-8(9)11(13)12(15)10(16)6-7-14/h2-5,10,16H,6-7,14H2,1H3/t10-/m1/s1
    • InChI Key: ZNDKSFIBALRNAO-SNVBAGLBSA-N
    • SMILES: BrC1C2C=CC=CC=2N(C)C=1[C@@H](CCN)O

Computed Properties

  • Exact Mass: 282.03678g/mol
  • Monoisotopic Mass: 282.03678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.2Ų

(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol Pricemore >>

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Additional information on (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol

Research Brief on (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol (CAS: 2227913-80-4): Recent Advances and Applications

The compound (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol (CAS: 2227913-80-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral indole derivative, characterized by its unique structural features, has shown promising potential in drug discovery, particularly in the development of targeted therapies. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a valuable scaffold for further exploration.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol using a catalytic enantioselective approach. The researchers employed a chiral palladium catalyst to achieve high enantiomeric excess (ee > 98%), which is critical for its biological activity. The study also demonstrated the compound's role as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting aberrant signaling pathways in cancer.

In terms of biological applications, recent preclinical investigations have revealed that (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol exhibits selective inhibitory effects on specific protein-protein interactions (PPIs) involved in inflammatory responses. A 2024 paper in ACS Chemical Biology reported its ability to disrupt the interaction between NF-κB and its co-activators, suggesting potential applications in autoimmune diseases. The compound's bromo-indole moiety was identified as a critical pharmacophore for binding affinity, while the amino alcohol side chain contributed to solubility and bioavailability.

Further mechanistic studies have explored the compound's metabolic stability and pharmacokinetic properties. A collaborative study between academic and industry researchers (published in Drug Metabolism and Disposition, 2024) utilized in vitro and in vivo models to assess its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The results indicated favorable hepatic stability and moderate blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies. However, the study also noted the need for structural optimization to mitigate rapid renal clearance.

Emerging applications of (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol extend beyond small-molecule drug development. A groundbreaking 2024 study in Nature Chemical Biology demonstrated its utility as a versatile building block for PROTACs (Proteolysis-Targeting Chimeras). By conjugating the compound to E3 ligase ligands, researchers successfully developed degraders targeting oncogenic proteins, showcasing its modularity in chemical biology tools.

In conclusion, (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol represents a multifaceted compound with expanding applications in drug discovery and chemical biology. Recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its importance as a research tool and drug candidate. Future studies are expected to explore its structure-activity relationships (SAR) further and optimize its properties for clinical translation.

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